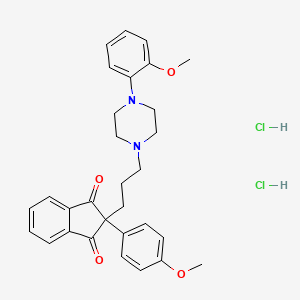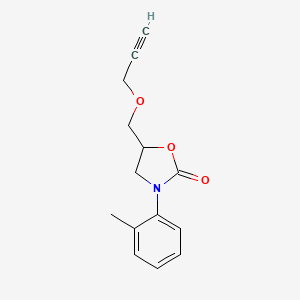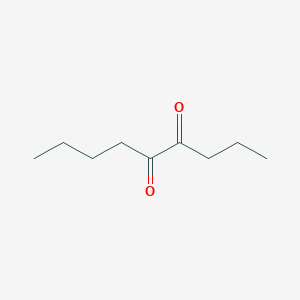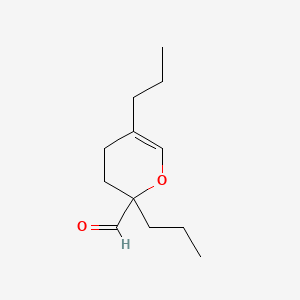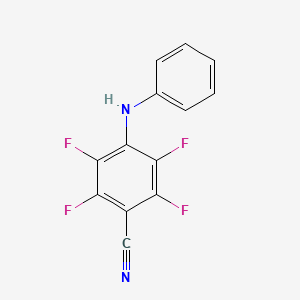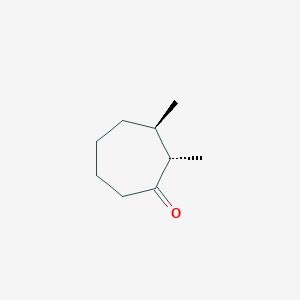
(2S,3R)-2,3-Dimethylcycloheptan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2,3-Dimethylcycloheptan-1-one is an organic compound with a unique structure characterized by a seven-membered ring with two methyl groups attached at the second and third positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2,3-Dimethylcycloheptan-1-one can be achieved through several methods. One common approach involves the enantioselective synthesis using chiral catalysts or reagents to ensure the correct stereochemistry. For example, the use of lithium dialkylcuprates in a 1,4-addition reaction to an enone precursor can yield the desired compound with high diastereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient production .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-2,3-Dimethylcycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(2S,3R)-2,3-Dimethylcycloheptan-1-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2S,3R)-2,3-Dimethylcycloheptan-1-one involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry can influence its binding affinity and activity. For example, it may interact with enzymes or receptors in a stereospecific manner, affecting the overall biological response .
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R)-3-Methylglutamate: Another compound with similar stereochemistry used in biological studies.
(2S,3R)-2-Bromo-2,3-diphenylbutane: Known for its stereospecific reactions in organic synthesis.
Uniqueness
(2S,3R)-2,3-Dimethylcycloheptan-1-one is unique due to its seven-membered ring structure and the specific placement of methyl groups, which can influence its reactivity and interactions in various chemical and biological contexts.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Propiedades
Número CAS |
34759-52-9 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
(2S,3R)-2,3-dimethylcycloheptan-1-one |
InChI |
InChI=1S/C9H16O/c1-7-5-3-4-6-9(10)8(7)2/h7-8H,3-6H2,1-2H3/t7-,8+/m1/s1 |
Clave InChI |
XOFXPPMXTKZMRD-SFYZADRCSA-N |
SMILES isomérico |
C[C@@H]1CCCCC(=O)[C@H]1C |
SMILES canónico |
CC1CCCCC(=O)C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


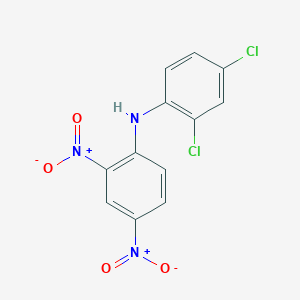
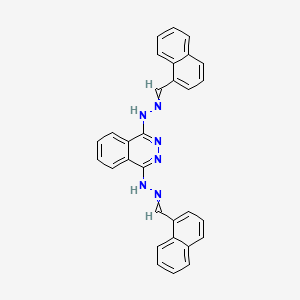
![(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline](/img/structure/B14693555.png)
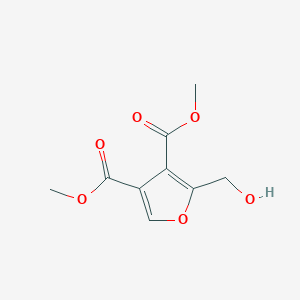


![1-(Ethenesulfonyl)-4-[4-(ethenesulfonyl)butoxy]butane](/img/structure/B14693578.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-](/img/structure/B14693592.png)
